2-(Cyclohexylmethyl)pentanoic acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(cyclohexylmethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-2-6-11(12(13)14)9-10-7-4-3-5-8-10/h10-11H,2-9H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRLVQNKXUNDHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC1CCCCC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Modern Organic Chemistry and Medicinal Chemistry Research
In the broader scope of modern organic and medicinal chemistry, 2-(Cyclohexylmethyl)pentanoic acid represents a molecule with potential for diverse applications. Its structure, featuring a pentanoic acid backbone substituted with a cyclohexylmethyl group, makes it a member of the extensive family of carboxylic acids. These compounds are of fundamental importance in organic synthesis and are precursors to a wide array of other functional groups.
The true significance of this compound in a medicinal chemistry context lies in its identity as a substituted pentanoic acid. Pentanoic acid derivatives have been the subject of considerable research due to their varied biological activities. For instance, certain phenyl/naphthylacetyl pentanoic acid derivatives have been investigated for their potential as dual inhibitors of matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8), enzymes that are implicated in cancer. nih.govresearchgate.net Specifically, compounds C6 and C27 in one study demonstrated notable cytotoxicity against the Jurkat E6.1 leukemia cell line. nih.govresearchgate.net This highlights the potential for substituted pentanoic acids to serve as scaffolds for the development of novel therapeutic agents.
Furthermore, other complex derivatives of pentanoic acid have been synthesized and evaluated as angiotensin-II receptor antagonists, a class of drugs used to treat hypertension. mdpi.com The research into these related compounds provides a framework for understanding the potential biological activities of this compound, suggesting that it too could be a candidate for biological screening and drug discovery programs. The lipophilic cyclohexyl group combined with the acidic carboxyl group gives the molecule a specific physicochemical profile that could influence its interactions with biological targets.
Historical Trajectories in Pentanoic Acid Derivative Investigation
The investigation of pentanoic acid and its derivatives has a rich history. The parent compound, pentanoic acid, also known as valeric acid, was first isolated from the valerian plant (Valeriana officinalis), a herb used in traditional medicine for centuries. wikipedia.org Initially, research focused on understanding the basic chemical properties and natural occurrence of valeric acid and its isomers.
A significant historical application of pentanoic acid has been in the synthesis of its esters. wikipedia.org Unlike the parent acid, which has an unpleasant odor, many of its esters, such as ethyl valerate (B167501) and pentyl valerate, possess pleasant, fruity aromas. wikipedia.org This led to their widespread use in the perfume, cosmetic, and food industries as flavoring and fragrance agents. wikipedia.org
The focus of research on pentanoic acid derivatives has evolved over time. While early investigations were centered on their organoleptic properties, later studies began to explore their therapeutic potential. A notable example is the use of valerate esters in steroid-based pharmaceuticals. wikipedia.org The valerate moiety is attached to steroid cores like betamethasone (B1666872) or hydrocortisone (B1673445) to create prodrugs with altered pharmacokinetic properties. wikipedia.org This historical precedent of modifying bioactive molecules with pentanoic acid derivatives underscores the long-standing interest in this class of compounds within medicinal chemistry. The development of biotin, or vitamin B7, which is chemically a pentanoic acid derivative, also highlights the biological significance of this structural motif. wikipedia.org
Contemporary Research Paradigms and Challenges for 2 Cyclohexylmethyl Pentanoic Acid
Established Reaction Pathways for this compound Synthesis
The synthesis of this compound, a compound with the chemical formula C12H22O2, can be achieved through various established reaction pathways. biosynth.comachemblock.com A common and straightforward approach involves the alkylation of a pentanoic acid derivative. This typically begins with the deprotonation of a suitable pentanoic acid ester, such as ethyl pentanoate, using a strong base like lithium diisopropylamide (LDA) to form an enolate. This enolate then acts as a nucleophile, reacting with a cyclohexylmethyl halide, such as cyclohexylmethyl bromide, in an SN2 reaction to form the carbon-carbon bond at the alpha position of the ester. The final step is the hydrolysis of the ester group under acidic or basic conditions to yield the desired this compound.
Table 1: General Information on this compound
| Property | Value | Source |
| CAS Number | 161089-94-7 | biosynth.comachemblock.com |
| Molecular Formula | C12H22O2 | biosynth.comachemblock.com |
| Molecular Weight | 198.31 g/mol | achemblock.com |
| IUPAC Name | This compound | achemblock.com |
Enantioselective Synthesis and Chiral Resolution Techniques for this compound
Since the 2-position of this compound is a chiral center, the synthesis of enantiomerically pure forms is often a key objective, particularly for pharmaceutical applications where the biological activity of stereoisomers can differ significantly. Two primary strategies are employed to achieve this: enantioselective synthesis and chiral resolution of a racemic mixture.
Enantioselective synthesis aims to create a specific enantiomer directly. This can be accomplished by using chiral auxiliaries or catalysts. For instance, a chiral auxiliary can be attached to the pentanoic acid starting material, directing the alkylation with the cyclohexylmethyl group to one face of the molecule, thus leading to an excess of one enantiomer. After the key bond-forming step, the auxiliary is removed to yield the enantiomerically enriched product. Catalytic enantioselective methods, such as those employing chiral rhodium or ruthenium catalysts, can also be used to achieve asymmetric hydrogenation or other transformations that set the stereocenter. nih.gov
Chiral resolution is a classical and still widely used method to separate enantiomers from a racemic mixture. wikipedia.org This typically involves reacting the racemic carboxylic acid with a chiral resolving agent, which is an enantiomerically pure base (e.g., a chiral amine), to form a pair of diastereomeric salts. wikipedia.orgnih.gov These diastereomers have different physical properties, such as solubility, allowing them to be separated by techniques like fractional crystallization. wikipedia.org After separation, the individual diastereomeric salts are treated with an acid to regenerate the respective pure enantiomers of this compound. wikipedia.org Another resolution technique involves the use of chiral chromatography, where the racemic mixture is passed through a column containing a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. beilstein-journals.org
Table 2: Common Chiral Resolution Techniques
| Technique | Description | Key Principle |
| Diastereomeric Salt Formation | Reaction of the racemic acid with a chiral resolving agent to form diastereomeric salts. | Different solubilities of the diastereomeric salts allow for separation by crystallization. wikipedia.org |
| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase. | Differential interaction of enantiomers with the chiral stationary phase leads to different retention times. beilstein-journals.org |
Strategic Derivatization of the Cyclohexylmethyl and Pentanoic Acid Moieties for Novel Analogues
The structural framework of this compound offers multiple sites for modification to generate novel analogues with potentially altered or improved properties. These derivatization strategies can be broadly categorized into modifications of the cyclohexyl ring, the pentanoic acid chain, and the carboxylic acid group itself.
Modifications of the Cyclohexyl Ring: The cyclohexyl group can be substituted with various functional groups to explore structure-activity relationships. For example, introducing hydroxyl, keto, or amino groups onto the ring can alter the polarity and hydrogen bonding capabilities of the molecule. Furthermore, the ring size can be varied, for instance, by using a cyclopentylmethyl or cycloheptylmethyl group instead of the cyclohexylmethyl moiety, to probe the impact of steric bulk on activity. google.com
Modifications of the Pentanoic Acid Chain: The n-propyl chain of the pentanoic acid moiety can be lengthened, shortened, or branched. For instance, replacing the propyl group with an ethyl or butyl group would result in 2-(cyclohexylmethyl)butanoic acid or 2-(cyclohexylmethyl)hexanoic acid, respectively. Introducing unsaturation, such as a double or triple bond, into the chain is another avenue for creating structural diversity.
Modifications of the Carboxylic Acid Group: The carboxylic acid functional group is a versatile handle for derivatization. It can be converted into a variety of other functional groups, including esters, amides, and alcohols. Esterification with different alcohols can modulate the lipophilicity of the compound. Amide formation with a diverse range of amines can introduce new pharmacophores and interaction points. Reduction of the carboxylic acid to the corresponding alcohol provides another class of derivatives. These modifications are crucial for developing prodrugs or for fine-tuning the pharmacokinetic and pharmacodynamic properties of the parent compound.
Table 3: Examples of Potential Derivatizations
| Moiety | Modification Strategy | Example Analogue |
| Cyclohexyl Ring | Ring size variation | 2-(Cyclopentylmethyl)pentanoic acid google.com |
| Pentanoic Acid Chain | Chain length variation | 2-(Cyclohexylmethyl)butanoic acid |
| Carboxylic Acid | Esterification | Methyl 2-(cyclohexylmethyl)pentanoate |
| Carboxylic Acid | Amide formation | N-Benzyl-2-(cyclohexylmethyl)pentanamide |
Analysis of Patent Literature for Synthetic Innovations Pertaining to this compound
A review of patent literature reveals significant efforts in developing novel and efficient syntheses for 2-alkyl carboxylic acids and related structures, driven by their potential as intermediates for pharmaceuticals and other specialty chemicals. While specific patents for this compound itself may be limited, patents for analogous compounds provide valuable insights into innovative synthetic methodologies.
For example, patents often disclose improved methods for the alkylation of carboxylic acid precursors, focusing on increasing yields, reducing byproducts, and utilizing more environmentally friendly reagents and conditions. Innovations in catalytic processes, including the use of phase-transfer catalysts to facilitate the reaction between the carboxylate salt and the alkylating agent, are frequently reported.
Furthermore, patent literature highlights advancements in asymmetric synthesis and resolution techniques. Some patents describe the use of novel chiral auxiliaries or catalysts that provide higher enantioselectivity and can be easily recovered and reused, making the process more cost-effective for industrial-scale production. researchgate.net There is also a focus on developing continuous flow processes for the synthesis of these compounds, which can offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. The exploration of enzymatic resolutions, which can offer high selectivity under mild conditions, is another area of active patenting. researchgate.net Patents related to derivatives often focus on specific classes of compounds, such as those with particular substituents on the cycloalkyl ring or specific amide or ester functionalities, tailored for a particular biological target. google.comgoogle.com
High-Resolution Mass Spectrometry for Precise Molecular Identification and Metabolite Profiling of this compound
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of organic molecules by providing a highly accurate measurement of a compound's mass-to-charge ratio (m/z). This precision allows for the determination of an elemental formula, a critical first step in structural characterization. For this compound (C₁₂H₂₂O₂), the theoretical exact mass can be calculated and compared against the experimentally observed mass. The minuscule difference between these values, expressed in parts per million (ppm), serves as a key confirmation of the compound's identity.
Beyond simple identification, HRMS is a powerful platform for metabolite profiling. nih.gov Metabolism of a compound like this compound in a biological system would likely involve transformations such as hydroxylation on the cyclohexyl ring or the alkyl chain, or further oxidation of the pentanoic acid moiety. These metabolic changes result in predictable mass shifts. HRMS, often coupled with liquid chromatography (LC-HRMS), can detect these modified compounds in complex biological matrices like plasma or urine, even at trace levels. By analyzing the accurate mass of these metabolites, researchers can propose their elemental compositions and metabolic pathways. For instance, the addition of a hydroxyl group (-OH) would result in a mass increase of 15.9949 Da.
Table 1: Theoretical HRMS Data for this compound and Potential Metabolites
| Compound/Metabolite | Molecular Formula | Theoretical Exact Mass (Da) | Expected Adduct [M+H]⁺ | Expected Adduct [M-H]⁻ |
|---|---|---|---|---|
| This compound | C₁₂H₂₂O₂ | 198.16198 | 199.16926 | 197.15471 |
| Hydroxylated Metabolite | C₁₂H₂₂O₃ | 214.15690 | 215.16417 | 213.14962 |
This interactive table outlines the calculated exact masses for the parent compound and its hypothetical hydroxylated and carboxylated metabolites, along with their expected protonated and deprotonated ions commonly observed in HRMS.
Nuclear Magnetic Resonance Spectroscopy in Elucidating the Molecular Architecture of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for elucidating the specific atomic arrangement and connectivity within a molecule. nih.gov Through techniques like ¹H NMR and ¹³C NMR, every unique hydrogen and carbon atom in the structure of this compound can be identified and mapped.
¹H NMR provides information about the chemical environment of protons. The spectrum for this compound would show distinct signals for the protons on the pentanoic acid chain, the methine proton at the alpha-position, the methylene (B1212753) bridge protons, and the various non-equivalent protons of the cyclohexyl ring. The integration of these signals corresponds to the number of protons in each environment, while their splitting patterns (multiplicity) reveal adjacent proton-proton couplings.
¹³C NMR identifies the different carbon environments. A distinct signal would be expected for the carbonyl carbon of the acid, the alpha-carbon, the carbons of the alkyl chain, the bridge methylene carbon, and the unique carbons within the cyclohexyl ring.
Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are used to piece the molecular puzzle together. COSY identifies protons that are coupled to each other (typically on adjacent carbons), while HMBC shows correlations between protons and carbons that are separated by two or three bonds. This data allows for the unambiguous assignment of all ¹H and ¹³C signals and confirms the precise "Cyclohexylmethyl" substitution at the second position of the pentanoic acid chain.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -COOH | 10.0 - 12.0 | Singlet (broad) |
| -CH(COOH)- | 2.2 - 2.6 | Multiplet |
| -CH₂- (bridge) | 1.4 - 1.7 | Multiplet |
| -CH₂- (propyl) | 1.2 - 1.6 | Multiplet |
| -CH- (cyclohexyl) | 0.8 - 1.8 | Multiplet |
| -CH₂- (cyclohexyl) | 0.8 - 1.8 | Multiplet |
This interactive table shows the estimated chemical shift ranges for the different proton groups in the molecule. Actual values can vary based on solvent and other experimental conditions.
Advanced Chromatographic Separation Methodologies for this compound and its Related Compounds
Chromatography is essential for isolating a target compound from a mixture, such as reaction byproducts or components of a biological matrix, prior to analysis. youtube.com The choice of chromatographic technique depends on the physicochemical properties of the analyte and the complexity of the sample.
Ion Exclusion Chromatography (IEC) is a powerful technique for separating organic acids from complex mixtures. diduco.comdiduco.com The stationary phase is typically a strong cation-exchange resin with negatively charged functional groups (e.g., sulfonate). oup.comphenomenex.com The separation mechanism is based on the principle of Donnan exclusion. diduco.com When a sample is introduced, highly ionized species (anions) are repelled by the negatively charged stationary phase and are thus "excluded" from the resin's pores, causing them to elute quickly. diduco.com In contrast, neutral or weakly ionized molecules, such as undissociated organic acids, can penetrate the pores and interact with the resin backbone through mechanisms like van der Waals forces. diduco.com By using a dilute strong acid as the mobile phase, the ionization of weak organic acids like this compound is suppressed, allowing for its retention and separation based on its pKa and molecular size. diduco.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common mode of liquid chromatography. wikipedia.org For a relatively non-polar compound like this compound, RP-HPLC is an ideal separation method. wikipedia.orgyoutube.com
Optimization involves several key parameters:
Stationary Phase: A C18 (octadecylsilane) column is a standard choice due to the compound's significant hydrophobic character imparted by the cyclohexyl and alkyl groups. youtube.com
Mobile Phase: The mobile phase typically consists of a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol (B129727). youtube.comwikipedia.org A gradient elution, where the percentage of the organic solvent is increased over time, is often used to effectively elute the compound while separating it from more polar or less polar impurities.
Mobile Phase pH: The retention of carboxylic acids in RP-HPLC is highly dependent on pH. To ensure good retention and sharp, symmetrical peaks, the mobile phase is typically acidified with a small amount of an acid like formic acid or trifluoroacetic acid (TFA). nih.gov This suppresses the ionization of the carboxylic acid group, rendering the molecule more neutral and hydrophobic, thereby increasing its interaction with the non-polar C18 stationary phase. nih.gov
Effective sample preparation is crucial for removing interfering substances from complex matrices and concentrating the analyte before instrumental analysis. youtube.com For this compound, Solid-Phase Extraction (SPE) is a highly effective technique. Two primary SPE strategies could be employed:
Reversed-Phase SPE: Using a C18 sorbent, the sample is loaded under aqueous conditions. The hydrophobic this compound is retained on the sorbent while polar interferences are washed away. The compound is then eluted with a strong organic solvent like methanol or acetonitrile.
Ion-Exchange SPE: Using a weak anion-exchange (WAX) sorbent, the sample is loaded at a pH where the carboxylic acid is ionized (negatively charged). The compound is retained via electrostatic interaction. Neutral and basic interferences are washed away, and the pure compound is subsequently eluted by applying a solvent with a lower pH, which neutralizes the carboxylic acid and disrupts the ionic bond.
Integration of Multiple Analytical Platforms for Comprehensive Compound Characterization
While each analytical technique provides valuable data, a truly comprehensive characterization is achieved by integrating multiple platforms. The hyphenation of Liquid Chromatography with Mass Spectrometry (LC-MS) is a cornerstone of modern analytical chemistry. In this setup, HPLC separates the components of a mixture in time, and the mass spectrometer provides mass and structural information for each eluting peak.
For this compound, an integrated workflow would look like this:
Separation: RP-HPLC separates the target compound from any starting materials, isomers, or byproducts.
Identification: The eluent flows into an HRMS instrument, which confirms the elemental formula (C₁₂H₂₂O₂) of the main peak. Tandem MS (MS/MS) can be performed, where the parent ion is fragmented to produce a characteristic pattern that further confirms the structure.
Structural Elucidation: A separate, pure sample is analyzed by ¹H and ¹³C NMR to provide unambiguous proof of the molecular architecture, confirming the connectivity of the cyclohexylmethyl group to the pentanoic acid backbone. nih.gov
This multi-faceted approach ensures not only that the compound has the correct molecular formula but also that its atoms are arranged in the correct three-dimensional structure, providing the highest level of analytical confidence.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Formic Acid |
| Methanol |
Structure Activity Relationship Sar Studies and Rational Molecular Design Principles Involving 2 Cyclohexylmethyl Pentanoic Acid Scaffolds
Conformational Analysis and Steric Contributions to Molecular Interactions
The three-dimensional shape, or conformation, of a molecule is critical in determining how it can bind to a biological target, such as an enzyme's active site. For molecules containing a cyclohexane (B81311) ring, like 2-(cyclohexylmethyl)pentanoic acid, conformational analysis is particularly important. The cyclohexane ring predominantly adopts a low-energy "chair" conformation. In this arrangement, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.
Systematic Scaffold Modifications and Functional Group Interconversions in SAR Exploration
Structure-Activity Relationship (SAR) exploration involves the systematic modification of a lead compound to map out the chemical features essential for biological activity. nih.govrsc.org For the this compound scaffold, this involves two primary strategies: modifying the core scaffold and performing functional group interconversions.
Scaffold modifications might involve replacing the cyclohexyl ring with other cyclic or aromatic systems, such as phenyl or naphthyl groups, to probe the size and electronic requirements of the target's hydrophobic pocket. researchgate.net Additionally, the length and branching of the pentanoic acid chain could be altered.
Functional group interconversion is a powerful tool in organic synthesis that allows for the transformation of one functional group into another, thereby altering the molecule's physicochemical properties. solubilityofthings.comvanderbilt.edu The carboxylic acid group (-COOH) in the parent scaffold is a key interaction point, often acting as a hydrogen bond donor and acceptor. masterorganicchemistry.com This group can be converted into a variety of other functionalities to study their impact on activity. organic-chemistry.orgslideshare.net For example:
Esterification: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) removes the acidic proton and changes its hydrogen bonding capacity, which can reveal the importance of the acidic nature for binding. solubilityofthings.com
Amidation: Formation of an amide introduces a nitrogen atom, altering the hydrogen bonding pattern and potentially introducing new interactions with the target. masterorganicchemistry.com
Reduction: The carboxylic acid can be reduced to a primary alcohol, which is also a hydrogen bond donor but lacks the acidic character. solubilityofthings.com
These systematic changes allow researchers to build a comprehensive picture of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. rsc.org
Table 1: Examples of Scaffold Modifications and Functional Group Interconversions
| Modification Type | Original Group | Modified Group | Rationale for Modification |
|---|---|---|---|
| Scaffold Modification | Cyclohexyl Ring | Phenyl or Naphthyl Ring | To explore the effect of aromaticity and larger hydrophobic surfaces on binding affinity. researchgate.net |
| Functional Group Interconversion | Carboxylic Acid (-COOH) | Ester (-COOR) | To assess the importance of the acidic proton and hydrogen bond donating/accepting capacity. solubilityofthings.com |
| Functional Group Interconversion | Carboxylic Acid (-COOH) | Amide (-CONH₂) | To change hydrogen bonding properties and introduce a potential new interaction point. masterorganicchemistry.com |
| Functional Group Interconversion | Carboxylic Acid (-COOH) | Primary Alcohol (-CH₂OH) | To retain hydrogen bonding capability while removing the acidic character. solubilityofthings.com |
Influence of Stereochemistry and Enantiomeric Purity on Molecular Recognition Events
The carbon atom at position 2 of the pentanoic acid chain, to which the cyclohexylmethyl group is attached, is a chiral center. This means that this compound exists as a pair of non-superimposable mirror images called enantiomers (the R- and S-isomers).
Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with the two enantiomers of a chiral drug molecule. This phenomenon is known as stereoselectivity. One enantiomer (the eutomer) will typically fit much better into the target's binding site and elicit a stronger biological response, while the other enantiomer (the distomer) may be significantly less active or even inactive. nih.gov
Therefore, the stereochemistry of the this compound scaffold is a critical determinant of its activity. For SAR studies, it is crucial to synthesize and test each enantiomer separately to determine which one is responsible for the desired effect. The enantiomeric purity of a sample is thus paramount; a mixture of enantiomers (a racemate) can give misleading results about the compound's true potency. The precise three-dimensional arrangement of the substituents around the chiral center dictates the molecule's ability to engage in specific molecular recognition events with its target. sapub.org
Pharmacophore Modeling and Ligand-Target Interaction Dynamics based on this compound Derivatives
Pharmacophore modeling is a computational technique used in rational drug design to identify the essential steric and electronic features required for a molecule to bind to a specific biological target. nih.gov A pharmacophore model represents the three-dimensional arrangement of these features, such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups. nih.gov
Starting with a set of active molecules, including potent derivatives of the this compound scaffold, a pharmacophore model can be generated. nih.govnih.gov This model would likely include:
A hydrophobic feature corresponding to the cyclohexyl ring.
A hydrogen bond acceptor/donor feature from the carboxylic acid group.
Specific spatial relationships between these features dictated by the molecule's preferred conformation.
Once validated, this pharmacophore model serves as a 3D query to screen large virtual databases of chemical compounds. nih.gov This process, known as virtual screening, can rapidly identify novel and structurally diverse molecules that are predicted to have the same biological activity, a strategy known as scaffold hopping. nih.gov
Further computational analysis through molecular docking can simulate the binding of these potential ligands to the target's active site. Docking studies provide detailed insights into the ligand-target interaction dynamics, predicting the binding orientation and affinity. This allows for the prioritization of compounds for synthesis and biological testing, streamlining the drug discovery process and refining the understanding of the SAR for this class of compounds. scienceforecastoa.com
Advanced Computational and Theoretical Investigations of 2 Cyclohexylmethyl Pentanoic Acid
Molecular Modeling and Docking Simulations for Putative Binding Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict the interaction of a small molecule, such as 2-(Cyclohexylmethyl)pentanoic acid, with a biological target, typically a protein. These methods are fundamental in drug discovery and development for identifying potential therapeutic targets and understanding the mechanism of action.
The process involves creating a three-dimensional model of the ligand (this compound) and the receptor protein. Docking algorithms then predict the preferred orientation of the ligand when bound to the receptor, forming a stable complex. The stability of this complex is evaluated using a scoring function, which estimates the binding affinity, often expressed in kcal/mol. A lower binding energy generally indicates a more stable and favorable interaction.
While specific docking studies on this compound are not extensively documented in publicly available literature, the methodology can be illustrated by studies on structurally related compounds. For instance, computational studies on other pentanoic acid derivatives have successfully predicted their binding modes within the active sites of enzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). tandfonline.com Similarly, a study on 2-pyrrolidinone (B116388) 5 (cyclohexylmethyl), a compound also featuring a cyclohexyl ring, investigated its potential as an inhibitor of human fatty acid synthase. researchgate.net The docking analysis in that study revealed a good binding affinity of -6.10 kcal/mol, with key interactions involving specific amino acid residues like ILE 31 and LYS 193. researchgate.net
For this compound, a hypothetical docking study against a relevant protein target would involve preparing the 3D structure of the compound and the protein. The docking simulation would then predict the binding pose and calculate the binding affinity. The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the carboxylic acid group and the cyclohexyl ring of the ligand and the amino acid residues of the protein's binding pocket.
Table 1: Illustrative Putative Binding Interactions for a Cyclohexyl-Containing Compound
| Parameter | Value | Reference |
| Target Protein | Human Fatty Acid Synthase | researchgate.net |
| Ligand | 2-pyrrolidinone 5 (cyclohexylmethyl) | researchgate.net |
| Binding Affinity (kcal/mol) | -6.10 | researchgate.net |
| Interacting Residues | ILE 31, LYS 193 | researchgate.net |
| Interaction Types | Hydrogen Bonds, Hydrophobic Interactions | researchgate.net |
This table is illustrative and based on a structurally related compound to demonstrate the type of data obtained from molecular docking studies.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. arxiv.orgmdpi.com DFT provides a good balance between accuracy and computational cost, making it a popular method for studying a wide range of chemical systems. arxiv.org By solving the Kohn-Sham equations, DFT can predict various molecular properties that are crucial for understanding the chemical behavior of this compound.
A comparative theoretical study on pentanoic acid (valeric acid) using DFT at the B3LYP/LANL2DZ level has provided optimized geometrical parameters like bond lengths and bond angles, as well as thermodynamic properties. researchgate.net For this compound, similar calculations would reveal how the cyclohexylmethyl substituent influences the electronic properties of the pentanoic acid backbone. The results would help in predicting its reactivity in various chemical reactions and its potential interactions with other molecules.
Table 2: Predicted Electronic Properties of Pentanoic Acid (Valeric Acid) from DFT Calculations
| Property | Calculated Value | Reference |
| Total Energy (a.u.) | -347.88 | researchgate.net |
| HOMO Energy (eV) | -7.35 | researchgate.net |
| LUMO Energy (eV) | 1.12 | researchgate.net |
| HOMO-LUMO Gap (eV) | 8.47 | researchgate.net |
| Dipole Moment (Debye) | 1.76 | researchgate.net |
This table presents data for the parent compound, pentanoic acid, to illustrate the outputs of DFT calculations.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govfrontiersin.org By numerically solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed picture of the conformational changes, dynamics, and interactions of this compound in a specific environment, such as in a solvent or bound to a protein.
For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. The simulations can identify the most stable conformers and the energy barriers between them. This information is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site.
MD simulations also explicitly account for solvation effects by including solvent molecules (e.g., water) in the simulation box. This allows for a more realistic representation of the molecule's behavior in a biological environment. The analysis of the simulation trajectory can provide information on the solvent accessible surface area (SASA), root-mean-square deviation (RMSD) to monitor the stability of the system, and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. nih.gov When studying a protein-ligand complex, MD simulations can assess the stability of the binding pose predicted by docking and provide insights into the dynamics of the interaction over time. nih.govmdpi.com
Table 3: Key Parameters Analyzed in a Typical Molecular Dynamics Simulation
| Parameter | Description | Significance |
| RMSD (Root-Mean-Square Deviation) | Measures the average distance between the atoms of a superimposed molecule and a reference structure over time. | Indicates the stability of the molecule's conformation or a protein-ligand complex. |
| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of each atom or residue from its average position during the simulation. | Highlights the flexible regions of the molecule or protein. |
| SASA (Solvent Accessible Surface Area) | The surface area of a molecule that is accessible to a solvent. | Provides information about the molecule's interaction with the solvent and its hydrophobic/hydrophilic character. |
| Hydrogen Bonds | The number and lifetime of hydrogen bonds formed during the simulation. | Crucial for understanding the stability of specific conformations and intermolecular interactions. |
In Silico Prediction of Spectroscopic Properties and Chromatographic Retention Parameters
Computational methods can also be used to predict spectroscopic properties and chromatographic retention parameters, which are valuable for the identification and analysis of this compound.
In silico prediction of spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, can be performed using quantum chemical calculations. These theoretical spectra can aid in the interpretation of experimental data and help in the structural elucidation of the compound and its conformers.
Quantitative Structure-Retention Relationship (QSRR) models are a powerful tool for predicting the retention time of a compound in chromatographic separations, such as High-Performance Liquid Chromatography (HPLC). mdpi.com QSRR models establish a mathematical relationship between the chemical structure of a molecule, represented by a set of molecular descriptors, and its chromatographic retention. mdpi.comnih.gov These descriptors can be calculated from the molecule's structure and include constitutional, topological, geometrical, and electronic parameters.
For this compound, a QSRR model could be developed by training it on a dataset of compounds with similar structural features and known retention times. The model could then be used to predict the retention time of this compound under specific HPLC conditions, which would be highly beneficial for method development and for the identification of the compound in complex mixtures. The accuracy of QSRR models can be quite high, with prediction errors for the retention factor often being less than 5% in well-established models.
Table 4: Examples of Molecular Descriptors Used in QSRR Models for Retention Time Prediction
| Descriptor Class | Examples |
| Constitutional | Molecular Weight, Number of Rings, Number of Rotatable Bonds |
| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |
| Geometrical | Molecular Surface Area, Molecular Volume, Ovality |
| Electronic | Dipole Moment, Polarizability, HOMO/LUMO Energies |
Strategic Research Applications and Synthetic Utility of 2 Cyclohexylmethyl Pentanoic Acid in Organic Chemistry
Role of 2-(Cyclohexylmethyl)pentanoic Acid as a Chiral Auxiliary or Building Block in Complex Molecule Synthesis
The utility of a molecule in the synthesis of complex structures often depends on its ability to act either as a directing group or as a fundamental structural unit. This compound is commercially classified as a building block, indicating its intended use as a component for constructing larger, more complex molecular architectures. achemblock.comchemscene.com
As a building block , the compound offers a bifunctional scaffold: a carboxylic acid group amenable to a wide range of transformations (e.g., amidation, esterification, reduction) and a bulky, lipophilic cyclohexylmethyl group. This aliphatic ring can influence the physical properties, such as solubility and conformational rigidity, of the target molecule. The synthesis of complex molecules often relies on the modular assembly of such readily available building blocks. nih.gov While specific examples detailing the incorporation of this compound into a larger natural product or pharmaceutical agent are not extensively documented in peer-reviewed literature, its availability facilitates its potential use in combinatorial chemistry and fragment-based drug discovery programs.
The concept of a chiral auxiliary is a cornerstone of asymmetric synthesis, where a temporary chiral moiety is attached to a prochiral substrate to control the stereochemical outcome of a reaction. nih.gov For this compound to function as a chiral auxiliary, it would first need to be resolved into its individual enantiomers. The chiral center at the alpha-carbon, once resolved, could potentially direct the stereoselective addition of nucleophiles or electrophiles in subsequent synthetic steps. However, there is no prominent research demonstrating the application of enantiomerically pure this compound as a chiral auxiliary in asymmetric synthesis, a field where auxiliaries like pyroglutamates have been used for the asymmetric synthesis of other cyclohexyl carboxylic acids. nih.gov
Development of Biochemical Probes and Tool Compounds Based on the this compound Scaffold
The development of biochemical probes and tool compounds is essential for elucidating biological pathways and validating new drug targets. These molecules are designed to interact specifically with a biological target, such as an enzyme or receptor. The core structure, or "scaffold," of these tools is a critical determinant of their activity and properties. arxiv.orgmdpi.com
While research on this compound itself in this context is limited, the broader pentanoic acid framework has been explored for developing agents with biological activity, such as dual inhibitors of matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8). researchgate.netnih.gov
More directly related, a recent in silico study investigated the potential of a structurally similar compound, 2-pyrrolidinone (B116388) 5-(cyclohexylmethyl) , as an inhibitor of human fatty acid synthase (FAS), an enzyme implicated in cancer and metabolic disorders. researchgate.net This computational analysis, which predicted a favorable binding affinity to the enzyme, highlights the potential of the cyclohexylmethyl-containing scaffold as a starting point for designing novel enzyme inhibitors. researchgate.net Although this study focuses on a pyrrolidinone derivative and not the carboxylic acid itself, it underscores the relevance of this chemical motif in the discovery of new bioactive tool compounds. researchgate.net
Contributions to Methodological Advancements in Organic Synthesis
The introduction of new reagents or building blocks can sometimes spur methodological advancements, leading to novel reaction pathways or more efficient synthetic strategies. For instance, the development of doubly decarboxylative cross-coupling reactions represents a modern approach to forging Csp³-Csp³ bonds, providing a modular way to assemble complex carbon frameworks from simple carboxylic acids. nih.gov
The synthesis of substituted carboxylic acids, such as those with cyclohexyl groups, has also been the subject of methodological research. One example is the proline-catalyzed direct asymmetric aldol (B89426) reaction between cyclohexanone (B45756) and ethyl phenylglyoxylate (B1224774) to create a tetrasubstituted carbon center, which is a key step in synthesizing (S)-2-cyclohexyl-2-phenylglycolic acid. nih.gov
However, the scientific literature does not currently feature prominent examples where this compound has been the specific subject or catalyst for a significant methodological advancement in organic synthesis. Its primary role appears to be that of a commercially available starting material or building block for potential inclusion in larger synthetic campaigns. achemblock.comchemscene.com
Concluding Perspectives and Future Research Directions for 2 Cyclohexylmethyl Pentanoic Acid
Identification of Novel Synthetic Avenues for Advanced Analogues
The development of efficient and versatile synthetic routes is fundamental to enabling deeper investigation of 2-(Cyclohexylmethyl)pentanoic acid and its derivatives. Future research could focus on stereoselective syntheses to isolate and study individual enantiomers, as biological activity is often stereospecific. Furthermore, the creation of a library of analogues, by modifying either the cyclohexyl ring or the pentanoic acid chain, could be systematically pursued. Methodologies such as late-stage functionalization could offer a powerful tool for rapidly diversifying the core structure, introducing various functional groups to probe structure-activity relationships.
Expansion of Comprehensive In Vitro Metabolic and Degradation Profiling
A thorough understanding of a compound's metabolic fate is crucial for any potential application. Comprehensive in vitro studies using liver microsomes, hepatocytes, and other relevant enzyme systems would be essential to elucidate the metabolic pathways of this compound. Key areas of investigation would include identifying the primary cytochrome P450 enzymes responsible for its metabolism and characterizing the resulting metabolites. Degradation profiling under various environmental conditions would also provide valuable insights into its persistence and potential for bioaccumulation.
Integration of Cutting-Edge Computational Methodologies for Predictive Modeling
Computational chemistry offers a powerful and resource-efficient means to predict the properties and potential activities of this compound. Quantum mechanical calculations could be employed to understand its electronic structure and reactivity. Molecular dynamics simulations could provide insights into its conformational flexibility and interactions with potential biological targets. Furthermore, the development of quantitative structure-activity relationship (QSAR) models, based on a library of synthesized analogues, could accelerate the identification of derivatives with desired properties.
Emerging Applications in Interdisciplinary Scientific Endeavors
The unique combination of a lipophilic cyclohexyl group and a polar carboxylic acid moiety suggests that this compound could find applications in diverse scientific fields. Its properties could be explored in the context of materials science, for instance, as a building block for novel polymers or as a modifying agent for surface properties. In agrochemistry, its potential as a plant growth regulator or a precursor for new pesticides could be investigated. The exploration of its coordination chemistry with various metal ions could also lead to the development of new catalysts or sensors.
Q & A
Q. What synthetic strategies are commonly employed for the laboratory-scale preparation of 2-(cyclohexylmethyl)pentanoic acid?
- Methodological Answer : The synthesis typically involves alkylation of pentanoic acid precursors with cyclohexylmethyl halides. For example, a nucleophilic substitution reaction using potassium carbonate as a base in dimethylformamide (DMF) at 80°C for 12 hours achieves moderate yields (40–60%). Post-synthesis purification via recrystallization in ethyl acetate/hexane mixtures ensures removal of unreacted starting materials .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of H NMR (δ 1.2–1.8 ppm for cyclohexyl protons, δ 2.3–2.6 ppm for methylene groups adjacent to the carboxylic acid) and C NMR (δ 180–185 ppm for the carboxylic carbon). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) confirms molecular ion peaks (e.g., [M+H] at m/z 227.18 for CHO) .
Q. What analytical techniques are recommended for assessing the purity of this compound?
- Methodological Answer : Reverse-phase HPLC using a C18 column (mobile phase: 0.1% trifluoroacetic acid in water/acetonitrile, 70:30 to 30:70 gradient) with UV detection at 210 nm. Purity >95% is critical for reproducibility in biological assays, validated against commercial reference standards (e.g., USP-grade acids) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in esterification reactions?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates transition-state geometries and activation energies. For example, modeling the reaction with methanol predicts a ΔG of ~25 kcal/mol, consistent with experimental esterification rates under acidic catalysis (e.g., HSO, 60°C, 6 hours) .
Q. What experimental designs are optimal for studying the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated degradation studies in phosphate-buffered saline (PBS, pH 7.4) at 37°C over 72 hours. Monitor decomposition via LC-MS; cyclohexylmethyl side-chain oxidation is a major degradation pathway, producing ketone derivatives (confirmed by m/z 243.16 [M+O]). Include radical scavengers (e.g., ascorbic acid) to assess oxidative pathways .
Q. How can researchers resolve contradictory data in the compound’s biological activity across different assays?
- Methodological Answer : Use orthogonal assays (e.g., fluorescence polarization vs. surface plasmon resonance) to validate target binding. For instance, discrepancies in IC values for cyclooxygenase inhibition may arise from assay-specific buffer conditions. Cross-reference with structural analogs (e.g., 2-isopropylvaleric acid) to identify structure-activity relationships (SAR) .
Notes
- Advanced questions emphasize mechanistic and computational approaches, while basic questions focus on synthesis and characterization.
- Methodological answers integrate cross-disciplinary techniques (e.g., synthetic chemistry, computational modeling) to reflect research depth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
